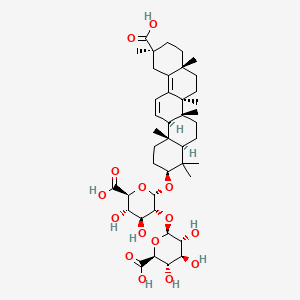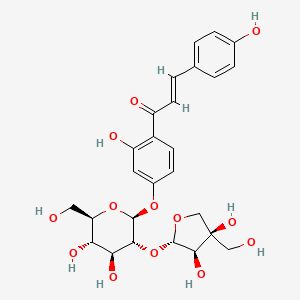
Lucimycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Lucimycin is synthesized by the bacterium Streptomyces lucensis. The biosynthetic gene cluster responsible for its production has been described in Streptomyces cyanogenus S136 . The synthesis involves the manipulation of the global regulatory gene adpA to elicit the silent lucensomycin biosynthetic pathway .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces lucensis under controlled conditions. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification steps to isolate the compound .
化学反应分析
Types of Reactions: Lucimycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antifungal properties or to study its mechanism of action .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products: The major products formed from these reactions include modified versions of this compound with enhanced antifungal properties or derivatives used for further scientific research .
科学研究应用
Lucimycin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the synthesis and modification of macrolide antibiotics.
Medicine: this compound’s antifungal properties make it a candidate for developing new antifungal drugs.
Industry: The compound is used in the agricultural industry to protect crops from fungal pathogens.
作用机制
Lucimycin exerts its antifungal effects by binding to the fungal cell membrane and disrupting its integrity. This leads to the leakage of cellular contents and ultimately the death of the fungal cell . The molecular targets of this compound include ergosterol, a key component of the fungal cell membrane .
相似化合物的比较
Amphotericin B: Another polyene antimycotic with a similar mechanism of action.
Nystatin: A polyene antifungal used to treat fungal infections.
Natamycin: A polyene antifungal used in the food industry to prevent fungal growth.
Uniqueness: Lucimycin is unique due to its specific biosynthetic pathway and its potential use in developing transgenic crops resistant to fungal diseases . Unlike other polyene antimycotics, this compound has seen limited clinical use, making it a subject of interest for further research .
属性
CAS 编号 |
13058-67-8 |
|---|---|
分子式 |
C36H53NO13 |
分子量 |
707.8 g/mol |
IUPAC 名称 |
(1R,3S,5R,7R,8Z,14Z,16Z,18Z,20Z,22R,24S,25R,26S)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-12-butyl-1,3,26-trihydroxy-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid |
InChI |
InChI=1S/C36H53NO13/c1-3-4-12-23-13-10-8-6-5-7-9-11-14-24(48-35-33(42)31(37)32(41)21(2)46-35)18-28-30(34(43)44)25(39)20-36(45,50-28)19-22(38)17-27-26(49-27)15-16-29(40)47-23/h5-11,14-16,21-28,30-33,35,38-39,41-42,45H,3-4,12-13,17-20,37H2,1-2H3,(H,43,44)/b6-5-,9-7-,10-8-,14-11-,16-15-/t21-,22+,23?,24+,25+,26-,27-,28+,30-,31+,32-,33+,35+,36-/m1/s1 |
InChI 键 |
MUAOHYJGHYFDSA-QPXNHKGHSA-N |
SMILES |
CCCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
手性 SMILES |
CCCCC1C/C=C\C=C/C=C\C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@@H]3[C@H](O3)/C=C\C(=O)O1)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |
规范 SMILES |
CCCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lucimycin; FI 1163; FI-1163; FI1163; Antibiotic 1163 F.I.; NSC 143257; NS0-143257; NSC143257; Leusensomycin; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















